molecular formula C19H27N3O3 B4059559 2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B4059559
M. Wt: 345.4 g/mol
InChI Key: QGYDEMFUTORPKZ-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.20524173 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds with pyrazole-acetamide derivatives have been synthesized and characterized for their potential in forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting their potential in medicinal chemistry and as therapeutic agents (Chkirate et al., 2019).

Antimicrobial Agents

Derivatives of acetamide, including those incorporating the antipyrine moiety, have shown high biological activity against various microorganisms. Such compounds are synthesized leveraging structures similar to pyrazole-acetamide and tested for their potential as antimicrobial agents (Aly et al., 2011).

Synthetic Methodologies

Research into the synthesis of complex molecules often involves intermediates or functional groups similar to those found in 2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. For instance, studies on cyclization processes and the creation of heterocyclic compounds provide valuable insights into developing new synthetic routes and compounds with potential applications in drug discovery and development (King, 2007).

Molecular Conformation and Crystal Packing

The study of different molecular conformations and crystal packing, especially in compounds featuring pyrazole and acetamide groups, helps in understanding the structural basis for their biological activities and interactions. Such knowledge is crucial for designing compounds with desired properties (Narayana et al., 2016).

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14(2)11-22(13-15-10-20-21(3)12-15)19(23)8-16-6-7-17(24-4)9-18(16)25-5/h6-7,9-10,12,14H,8,11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDEMFUTORPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CN(N=C1)C)C(=O)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 4
2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 5
2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 6
2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.